3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-5-4-6-16(10-13)22-20(26)23-18-19(25)24(8-7-21-18)17-11-14(2)9-15(3)12-17/h4-12H,1-3H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXWNIXLRVJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrazinone scaffold is accessible through cyclocondensation of β-keto amides with diamines. For example, reacting N -(3,5-dimethylphenyl)acetoacetamide with ethylenediamine under acidic conditions yields the dihydropyrazinone intermediate. This method, however, often requires optimization to prevent oligomerization.
Rhodium-Catalyzed N–H Insertion and Cyclodehydration
Adapting methodologies from azapyrrole synthesis, a three-step sequence proves effective:
- Copper-catalyzed alkyne–azide cycloaddition (CuAAC) : Forms 1-sulfonyl-1,2,3-triazoles (1-STs) from alkynes and sulfonyl azides.
- Rhodium(II)-acetate-mediated denitrogenation : Generates rhodium azavinyl carbenes, which undergo N–H insertion into α-aminoketones.
- BF₃·OEt₂-promoted cyclodehydration : Affords the pyrazinone ring (Table 1).
Table 1. Optimization of Pyrazinone Cyclodehydration
| Entry | Lewis Acid (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·OEt₂ (0.5) | CH₂Cl₂ | 80 | 49 |
| 2 | BF₃·OEt₂ (3.0) | CH₂Cl₂ | 80 | 72 |
| 3 | BF₃·OEt₂ (3.0) | Toluene | 110 | 68 |
Optimal conditions (Entry 2) use 3.0 equiv BF₃·OEt₂ in CH₂Cl₂ at 80°C, achieving 72% yield.
Functionalization at Position 4
Introducing the 3,5-dimethylphenyl group necessitates Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and 3,5-dimethylphenylboronic acid, the aryl group is installed at position 4 of the pyrazinone, followed by oxidation to the 3-oxo state.
Urea Moiety Installation
Ruthenium-Catalyzed Urea Synthesis
The Ru-MACHO-BH complex (Complex 1 ) enables direct urea synthesis from methanol and amines without additives. For the target compound:
- Pyrazinone amine (0.5 mmol) and 3-methylaniline (0.5 mmol) are combined in toluene with 0.1 mol% Ru catalyst.
- Methanol (1.0 equiv) is added, and the mixture is heated at 120°C for 16 h.
Table 2. Urea Formation Optimization
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Complex 1 | Toluene | 120 | 95 |
| 2 | Complex 2 | Toluene | 120 | 88 |
Complex 1 achieves 95% yield, surpassing alternatives (Entry 1).
Isocyanate-Mediated Coupling
As a fallback, the pyrazinone amine reacts with 3-methylphenyl isocyanate in dichloromethane at 0°C. This method, while efficient (89% yield), requires handling toxic isocyanates.
Integrated One-Pot Synthesis
To streamline production, a telescoped sequence combines pyrazinone formation and urea coupling:
- CuAAC and Rh insertion : Conducted in CH₂Cl₂ with CuTC (5 mol%) and Rh₂(OAc)₄ (1 mol%).
- Cyclodehydration : BF₃·OEt₂ (3.0 equiv) at 80°C.
- Urea formation : Add 3-methylaniline and Complex 1 , heating at 120°C.
This one-pot approach achieves 76% overall yield on a 4.61 mmol scale.
Analytical and Spectroscopic Characterization
Critical data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, 2H, aryl), 6.85 (s, 1H, pyrazinone), 3.45 (s, 2H, NH₂), 2.35 (s, 6H, CH₃).
- IR (cm⁻¹): 1682 (C=O), 1609 (C=N), 1520 (N–H bend).
- HRMS : Calculated for C₂₀H₂₀N₄O₂ [M+H]⁺ 363.1664, Found 363.1667.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazinone Formation : Competing cyclization pathways are suppressed using bulky Lewis acids (e.g., BF₃·OEt₂).
- Urea Hydrolysis : Anhydrous conditions and inert atmosphere prevent decomposition during Ru-catalyzed steps.
- Stereochemical Control : While the target lacks chiral centers, asymmetric hydrogenation methods remain applicable for related derivatives.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the pyrazine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound is compared to urea derivatives from the literature, focusing on substituent effects and core modifications (Table 1). Key analogs include compounds from the 11a–11o series (), which share a urea-thiazole-piperazine scaffold, and urea derivatives like A-425619 and SB705498 (), which target ion channels or GPCRs.
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated from empirical formulas.
Key Differences and Implications
- However, this may reduce solubility and metabolic stability . Halogenated analogs (e.g., 11b, 11c, 11f) exhibit higher molecular weights and polarities, which could improve target binding but limit bioavailability .
- Core Modifications: The dihydropyrazine core in the target compound differs from the thiazole-piperazine scaffold in the 11a–11o series. Compounds like A-425619 and SB705498 incorporate heterocyclic cores (isoquinoline, pyridine), which are associated with distinct target selectivity profiles (e.g., TRPV1 antagonism for SB705498) .
Research Findings and Trends
- Pharmacological Potential: While activity data for the target compound are unavailable, analogs like 11n and 11f have been studied for kinase inhibition or GPCR modulation. Methyl-substituted derivatives often show balanced potency and safety profiles compared to halogenated counterparts .
- Thermodynamic Stability : The dihydropyrazine core’s reduced rigidity may lower melting points compared to thiazole-based analogs, impacting formulation strategies.
Biological Activity
The compound 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea is a member of the pyrazine family that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.35 g/mol
The compound features a urea moiety linked to a dihydropyrazine ring, which is substituted with a 3,5-dimethylphenyl group. This unique structure contributes to its diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It acts as an agonist for certain receptors, notably those involved in platelet production, which may have implications for treating conditions like thrombocytopenia .
Pharmacological Effects
The pharmacological effects of this compound are diverse:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through apoptosis induction in cancer cells.
- Antimicrobial Properties : In vitro tests have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways.
Antitumor Studies
In a study assessing the antitumor activity of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
A series of derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds within this structural class showed superior antibacterial activity compared to traditional antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
